Methyl pyridazine-3-carboxylate

Description

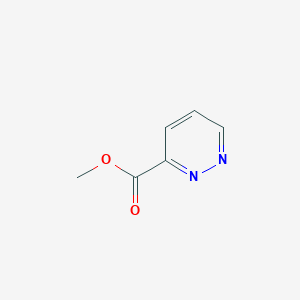

Structure

3D Structure

Properties

IUPAC Name |

methyl pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMAHDJHOXDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515076 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-02-6 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Pyridazine-3-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl Pyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While specific, peer-reviewed characterization data for this exact ester is limited in published literature, this document consolidates available information and provides expert insights based on the well-documented chemistry of its parent acid, Pyridazine-3-carboxylic acid, and closely related analogues. We will delve into its core physicochemical properties, detail robust protocols for its synthesis via esterification, explore its characteristic reactivity, and discuss its pivotal role as a versatile building block in the development of novel bioactive molecules. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a foundational understanding of this important chemical scaffold.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemical research.[1] Its unique electronic properties—characterized by a significant dipole moment and robust hydrogen bond accepting capabilities—make it a valuable component in designing molecules with specific target interactions.[1] Pyridazine derivatives are integral to a wide array of biologically active compounds, demonstrating applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[2][3]

This compound (CAS No. 34253-02-6) serves as a key ester intermediate, providing a versatile handle for synthetic transformations. It combines the foundational pyridazine core with a reactive methyl ester group, enabling further derivatization through reactions like hydrolysis, amidation, and reduction, thereby granting access to a diverse library of functionalized molecules.

Physicochemical and Spectroscopic Properties

Authoritative, experimentally determined physical and spectroscopic data for this compound are not extensively reported in peer-reviewed literature. However, based on data from its parent acid and related substituted pyridazine esters, the following properties can be reliably predicted.

Core Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from chemical databases and extrapolated from closely related compounds.

| Property | Value | Source / Comment |

| CAS Number | 34253-02-6 | [3] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Predicted: White to light brown solid | Based on parent acid |

| Melting Point | Not available. Parent acid melts at 200-209 °C.[4] | Ester is expected to have a significantly lower melting point. |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in methanol, ethanol, chloroform, and ethyl acetate. | General solubility for similar organic esters. |

| SMILES | COC(=O)c1cccnn1 | [3] |

Spectroscopic Profile (Predicted)

The following spectroscopic characteristics are predicted based on analyses of the parent acid and numerous substituted pyridazine derivatives reported in the literature.[5][6] These serve as a guide for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridazine ring and a singlet for the methyl ester protons. The proton at C6 (adjacent to a nitrogen) would be the most downfield, followed by the proton at C4, and then C5.

-

δ ~9.3-9.5 ppm (dd, 1H): Proton at C6.

-

δ ~8.0-8.2 ppm (dd, 1H): Proton at C4.

-

δ ~7.7-7.9 ppm (dd, 1H): Proton at C5.

-

δ ~4.0 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

-

-

¹³C NMR: The carbon NMR would display signals for the four unique carbons of the pyridazine ring and two signals for the carboxyl and methyl groups.

-

δ ~164-166 ppm: Carbonyl carbon (C=O).

-

δ ~150-155 ppm: C3 and C6 carbons of the ring.

-

δ ~125-135 ppm: C4 and C5 carbons of the ring.

-

δ ~53-55 ppm: Methyl carbon (-OCH₃).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch from the ester group.

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching for the aromatic ring.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyridazine ring.

-

~1100-1300 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak.

-

m/z 138: Molecular ion [M]⁺.

-

m/z 107: Loss of the methoxy group (-OCH₃).

-

m/z 79: Loss of the carboxylate group (-COOCH₃), corresponding to the pyridazinyl cation.

-

Synthesis and Experimental Protocols

The most direct and common route for the preparation of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid. Alternative methods, such as palladium-catalyzed carbonylation of a halogenated precursor, offer pathways for more complex syntheses.[7]

Workflow for Synthesis via Esterification

The logical flow for a standard laboratory synthesis involves the conversion of Pyridazine-3-carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst, typically sulfuric acid or thionyl chloride.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl Pyridazine-3-carboxylate (CAS: 34253-02-6)

This guide provides a comprehensive technical overview of Methyl Pyridazine-3-carboxylate, a key heterocyclic building block for researchers and professionals in drug development and chemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, offering practical insights and detailed protocols to empower your research endeavors.

Core Characteristics and Physicochemical Properties

This compound is a pyridazine derivative characterized by a methyl ester group at the 3-position of the pyridazine ring. This structural feature imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34253-02-6 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)c1cccnn1 | [2] |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of Pyridazine-3-carboxylic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Conceptual Workflow for Synthesis

The synthesis follows a straightforward esterification pathway, where the carboxylic acid is activated by a proton source, facilitating nucleophilic attack by methanol.

Sources

Methyl Pyridazine-3-Carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Enduring Significance of the Pyridazine Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Within the vast expanse of heterocyclic chemistry, the 1,2-diazine ring system of pyridazine stands out as a "privileged scaffold."[1][2] This distinction is not arbitrary; the pyridazine core is endowed with a unique combination of physicochemical properties that render it exceptionally valuable for medicinal chemists. The adjacent nitrogen atoms create a significant dipole moment, enhancing aqueous solubility and facilitating strong hydrogen bonding interactions with biological targets.[2] These attributes make pyridazine and its derivatives, such as Methyl Pyridazine-3-carboxylate, indispensable building blocks in the synthesis of a new generation of therapeutic agents, spanning oncology, inflammation, and infectious diseases.

This guide provides an in-depth technical overview of this compound, a key synthetic intermediate. We will dissect its molecular structure, provide a field-proven protocol for its synthesis via Fischer esterification, detail its comprehensive spectroscopic signature, and explore its reactivity and strategic application in the synthesis of more complex, biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring the electron-deficient pyridazine ring and a reactive methyl ester group. This combination of an aromatic heterocycle and a versatile functional group for derivatization makes it a valuable starting material in multi-step syntheses.

| Property | Data | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 34253-02-6 | [3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | White to yellow solid | [5] |

| Melting Point | ~39-41 °C (for analogous methyl pyridine-3-carboxylate) | [5] |

| Boiling Point | ~209 °C (for analogous methyl pyridine-3-carboxylate) | [5] |

| SMILES | COC(=O)c1cccnn1 | [4] |

Note: Physical properties such as melting and boiling points can vary with purity. The values provided for the analogous pyridine compound serve as a close estimation.

Synthesis and Mechanistic Insights: Fischer-Speier Esterification

The most direct and reliable method for the preparation of this compound is the acid-catalyzed esterification of its parent carboxylic acid, a classic Fischer-Speier reaction. This method is favored for its operational simplicity and use of readily available, inexpensive reagents.

Reaction Scheme:

Sources

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. 34253-02-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [synhet.com]

- 5. sarchemlabs.com [sarchemlabs.com]

Introduction: The Significance of Methyl Pyridazine-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl Pyridazine-3-carboxylate

This compound (CAS No: 34253-02-6) is a pivotal heterocyclic building block in the landscape of modern chemical synthesis.[1][2] As a derivative of the pyridazine core, a 1,2-diazine system, this molecule serves as a versatile intermediate in the development of a wide array of functional molecules.[3] The pyridazine scaffold is a recognized pharmacophore, appearing in compounds with diverse biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[4][5][6] Consequently, robust and efficient synthetic access to key intermediates like this compound is of paramount importance to researchers in medicinal chemistry and agrochemical development.

This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to delve into the mechanistic rationale behind these methods, offering field-proven insights to guide experimental design and execution.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into two main strategies: the direct esterification of its corresponding carboxylic acid and the construction and functionalization of the pyridazine ring system. Each approach offers distinct advantages depending on the availability of starting materials, required scale, and tolerance for specific reaction conditions.

The following diagram illustrates the primary synthetic landscape for accessing the target molecule.

Caption: Overview of major synthetic routes to this compound.

Pathway 1: Direct Esterification of Pyridazine-3-carboxylic Acid

The most straightforward and widely employed route to this compound is the direct esterification of pyridazine-3-carboxylic acid.[7] The choice of esterification agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.

A. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Causality and Mechanistic Insight: Fischer esterification is an equilibrium-controlled reaction that utilizes a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The subsequent proton transfers and elimination of a water molecule drive the reaction forward to yield the ester. The use of excess methanol can help shift the equilibrium toward the product side.

Caption: Mechanism of Fischer-Speier Esterification.

Field-Proven Protocol: A common procedure involves refluxing the carboxylic acid in absolute alcohol (methanol) with a catalytic amount of concentrated sulfuric acid.[8] The reaction progress is typically monitored by TLC. Post-reaction workup requires careful neutralization of the strong acid, often by pouring the mixture into a cold saturated sodium carbonate solution, followed by extraction of the ester.[8]

B. Thionyl Chloride (SOCl₂): Activation via Acyl Chloride Intermediate

Causality and Mechanistic Insight: For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, thionyl chloride offers a powerful alternative.[9] The reaction proceeds through the in-situ formation of a highly reactive acyl chloride intermediate. The hydroxyl group of the carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate which then collapses, releasing sulfur dioxide and hydrogen chloride gas and forming the acyl chloride.[10] This activated intermediate is then readily attacked by methanol to yield the final ester. The key advantage of this method is that the byproducts (SO₂ and HCl) are gases, which can be easily removed, driving the reaction to completion.[11]

Caption: Pathway for SOCl₂-mediated esterification.

Trustworthiness of the Protocol: This method is highly reliable and generally provides good to excellent yields. The reaction can often be performed at room temperature or with gentle heating. The addition of a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl produced, which is particularly useful for acid-sensitive substrates.[9][11]

C. Diazomethane (CH₂N₂): Mild and High-Yielding Methylation

Causality and Mechanistic Insight: Diazomethane is a highly efficient reagent for converting carboxylic acids to methyl esters under exceptionally mild conditions.[12][13] The reaction is initiated by an acid-base reaction where the acidic proton of the carboxylic acid is transferred to the carbon of diazomethane.[14][15] This generates a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group and displacing molecular nitrogen (N₂), an excellent leaving group.[13][16]

Caption: Mechanism for esterification using diazomethane.

Expertise in Application & Safety: The primary advantage of diazomethane is its high reactivity, which allows the reaction to proceed rapidly at room temperature with near-quantitative yields and no byproducts other than nitrogen gas.[13] This makes it ideal for small-scale synthesis and for substrates with sensitive functional groups. However, diazomethane is both highly toxic and potentially explosive, requiring specialized glassware and handling procedures.[12][13] It is typically generated in situ and used immediately as a dilute solution in ether.

Pathway 2: Palladium-Catalyzed Carbonylative Esterification

A more modern and convergent approach involves the palladium-catalyzed carbonylation of a suitable halopyridazine precursor.

Causality and Mechanistic Insight: This method utilizes a transition metal catalyst, typically a palladium-phosphine complex, to insert carbon monoxide (CO) between the carbon-halogen bond of a 3-chloropyridazine. The resulting acyl-palladium intermediate then undergoes reaction with methanol to generate the methyl ester and regenerate the active palladium catalyst. This pathway is advantageous as it builds the carboxylate functionality directly onto a pre-formed pyridazine ring.

Authoritative Grounding: This synthetic strategy is particularly valuable for creating libraries of substituted pyridazine esters, as the starting halopyridazines can often be accessed through various synthetic routes. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and an alcohol under a carbon monoxide atmosphere.[17]

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Fischer Esterification | Pyridazine-3-carboxylic acid | CH₃OH, H₂SO₄ (cat.) | 60-70%[8] | Inexpensive reagents, scalable. | Harsh acidic conditions, high temperature, equilibrium reaction. |

| SOCl₂ Activation | Pyridazine-3-carboxylic acid | SOCl₂, CH₃OH | >80% | High yield, irreversible, gaseous byproducts, mild conditions. | SOCl₂ is corrosive and moisture-sensitive. |

| Diazomethane | Pyridazine-3-carboxylic acid | CH₂N₂ | >95%[13] | Extremely mild, high yield, clean reaction. | Highly toxic and explosive reagent, requires special handling. |

| Pd-Catalyzed Carbonylation | 3-Chloropyridazine | CO, CH₃OH, Pd catalyst, Base | Variable | Convergent, good for analogue synthesis. | Requires specialized equipment (pressure reactor), catalyst cost. |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

Adapted from Leanza, W. J., et al. (1953).[8]

-

Reaction Setup: To a solution of pyridazine-3-carboxylic acid (1.0 eq) in absolute methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and reduce the volume in vacuo to approximately one-third of the original.

-

Neutralization: Slowly pour the concentrated mixture into a beaker containing a cold, saturated solution of sodium bicarbonate or sodium carbonate. Stir until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or benzene, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like benzene-petroleum ether to yield this compound.[8]

Protocol 2: Esterification via Acyl Chloride using Thionyl Chloride (SOCl₂)

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend pyridazine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Acyl Chloride Formation: Add thionyl chloride (1.2-2.0 eq) dropwise to the suspension at 0 °C.[18] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[9]

-

Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Esterification: Cool the mixture back to 0 °C. Slowly add anhydrous methanol (3.0-5.0 eq) to the solution. A non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge HCl.

-

Completion and Workup: Stir the reaction at room temperature for 2-4 hours. Quench the reaction by carefully adding water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Conclusion

The synthesis of this compound is well-established, with several reliable pathways available to the synthetic chemist. The choice of method is a strategic decision based on factors of scale, substrate sensitivity, and available resources. The classic Fischer esterification remains a cost-effective option for large-scale synthesis, while thionyl chloride-mediated activation provides a high-yielding and versatile alternative under milder conditions. For sensitive substrates on a small scale, diazomethane offers unparalleled efficiency, provided the necessary safety precautions are strictly observed. Finally, modern transition-metal-catalyzed methods present powerful tools for building molecular diversity from readily available halopyridazine precursors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently select and execute the optimal synthesis for their specific needs.

References

- Stenutz, R.

- El-Ghandour, H. et al. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.

- Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocyles and noncanonical amino acids.

- Methyl pyridazine-3-carboxyl

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.

- METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES.

- Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.

- One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. Royal Society of Chemistry.

- Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry.

- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.

- Saha, A., et al. Study Guide to Organic Chemistry, Volume 4.

- Clayden, J. Diazomethane makes methyl esters from carboxylic acids. University of Manchester.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- Ashenhurst, J. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Pyridazine-3-carboxylic acid. PubChem.

- Jones, G. Stoichiometry of Carboxylic Acid and SOCl2?

Sources

- 1. This compound [stenutz.eu]

- 2. 34253-02-6|this compound|BLD Pharm [bldpharm.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for Methyl Pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

Methyl pyridazine-3-carboxylate is a pivotal building block in medicinal chemistry and drug development. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a bioisostere of other key aromatic systems and is found in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antihypertensive, anticancer, and antimicrobial effects. The strategic placement of the methyl carboxylate group at the 3-position provides a versatile handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Core Synthetic Strategies: Pathways to the Pyridazine Ring

The synthesis of this compound can be broadly categorized into two main strategies:

-

Construction of the Pyridazine Ring: This "bottom-up" approach involves the cyclization of acyclic precursors to form the pyridazine core with the desired substitution pattern.

-

Modification of a Pre-existing Pyridazine Ring: This "top-down" approach starts with a simpler, commercially available pyridazine derivative and introduces the methyl carboxylate functionality through subsequent chemical transformations.

The choice between these strategies is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Strategy 1: De Novo Synthesis of the Pyridazine Ring

This approach offers flexibility in introducing various substituents onto the pyridazine core. The most common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.

Starting Materials: 1,4-Dicarbonyl Compounds

The key starting materials for this strategy are 1,4-dicarbonyl compounds or their synthetic equivalents. The selection of the specific dicarbonyl precursor directly determines the substitution pattern of the resulting pyridazine.

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyl compounds.

Causality Behind Experimental Choices:

-

1,4-Dicarbonyl Compound: The choice of the 1,4-dicarbonyl compound is critical as it dictates the final substitution pattern of the pyridazine ring. For the synthesis of a precursor to pyridazine-3-carboxylic acid, a dicarbonyl compound with a latent or protected carboxylic acid group is required.

-

Hydrazine: Hydrazine hydrate is the most common and cost-effective source of the N-N unit. Substituted hydrazines can be used to introduce a substituent at the N1 position of the pyridazine ring.

-

Oxidation: The initial condensation reaction often yields a dihydropyridazine intermediate, which requires a subsequent oxidation step to form the aromatic pyridazine ring. Common oxidizing agents include air, bromine, or manganese dioxide.

Alternative Starting Material: Ethyl Levulinate

A multi-step, yet well-documented, synthesis of a related compound, methyl 6-chloropyridazine-3-carboxylate, utilizes the readily available and inexpensive starting material, ethyl levulinate.[1] This pathway involves a sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination. While more steps are involved, this approach highlights the versatility of using simple, acyclic precursors for the construction of the pyridazine core.

Strategy 2: Functionalization of a Pre-existing Pyridazine Ring

This strategy is often more direct and is preferred when a suitable pyridazine starting material is commercially available. The most common approach involves the oxidation of a methyl group at the 3-position to a carboxylic acid, followed by esterification.

Starting Material: 3-Methylpyridazine

3-Methylpyridazine is a readily available starting material for this synthetic route. The methyl group at the 3-position can be selectively oxidized to a carboxylic acid.

Caption: Synthetic workflow starting from 3-methylpyridazine.

Causality Behind Experimental Choices:

-

Oxidizing Agent: The choice of oxidizing agent is crucial for the efficient and selective conversion of the methyl group to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium are commonly employed.[2] The reaction conditions, including temperature and reaction time, need to be carefully controlled to avoid over-oxidation or degradation of the pyridazine ring.

-

Esterification Method: The conversion of the resulting pyridazine-3-carboxylic acid to its methyl ester is typically achieved through Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Experimental Protocols

Protocol 1: Synthesis of Pyridazine-3-carboxylic acid from 3-Methylpyridazine (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 6-chloropyridazine-3-carboxylic acid.[2]

Step 1: Oxidation of 3-Methylpyridazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methylpyridazine (1 equivalent) to concentrated sulfuric acid (appropriate volume to ensure stirring) under an ice bath to control the initial exotherm.

-

Addition of Oxidant: While maintaining the temperature below 10 °C, slowly add a solution of potassium permanganate (4 equivalents) or potassium dichromate (2 equivalents) in water or sulfuric acid dropwise to the reaction mixture with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Esterification of Pyridazine-3-carboxylic acid

Step 2: Formation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve pyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.

-

Reaction: Reflux the reaction mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Data Summary

| Starting Material | Synthetic Route | Key Intermediates | Typical Yield | Reference |

| 3-Methylpyridazine | Oxidation followed by Esterification | Pyridazine-3-carboxylic acid | Good to Excellent | [2] |

| Ethyl Levulinate | Multi-step synthesis | Dihydropyridazinone, Pyridazinone | Moderate | [1] |

| 1,4-Dicarbonyl Compound | Cyclization with Hydrazine | Dihydropyridazine | Variable |

Conclusion

The synthesis of this compound can be efficiently achieved through two primary strategies: the functionalization of a pre-existing pyridazine ring or the de novo construction of the heterocyclic core. The choice of the most suitable starting material and synthetic route depends on factors such as commercial availability, cost, scalability, and the desired substitution pattern of the final product. For the direct synthesis of the title compound, the oxidation of 3-methylpyridazine followed by esterification represents a robust and straightforward approach. For the synthesis of more complex derivatives, the cyclization of functionalized 1,4-dicarbonyl compounds provides a versatile alternative. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important medicinal chemistry building block.

References

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.

-

Synthesis of Pyridazine - ChemTube3D. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

- EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google Patents.

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

-

This compound - Stenutz. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

-

Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. Available at: [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1 - Googleapis.com. Available at: [Link]

-

Supercritical water oxidation of 3-methylpyridine with propylene glycol - Pure. Available at: [Link]

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. Available at: [Link]

Sources

Methyl Pyridazine-3-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] This guide focuses on a key building block within this chemical class: Methyl pyridazine-3-carboxylate . With the IUPAC name this compound and CAS Registry Number 34253-02-6, this compound serves as a pivotal intermediate for the synthesis of complex molecular architectures in drug discovery and development.[1] This document provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications, offering field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 34253-02-6 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not available (related acid: 200-209 °C) | |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | General Knowledge |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the ester group. A singlet corresponding to the methyl ester protons will be observed in the upfield region, typically around 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the four unique carbons of the pyridazine ring and the carbonyl carbon of the ester group, which will be the most downfield signal. A signal for the methyl carbon of the ester will appear in the upfield region. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the ester substituent. For instance, in 3-methylpyridazine, the C-3 carbon appears at 159.69 ppm.[5]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1730 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (138.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis of this compound: A Step-by-Step Protocol

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, pyridazine-3-carboxylic acid. This process is a fundamental reaction in organic chemistry, and its application to this specific substrate requires careful control of conditions to ensure high yield and purity.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of this compound from pyridazine-3-carboxylic acid using a classic acid-catalyzed esterification method.

Materials:

-

Pyridazine-3-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend pyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition should be done slowly and cautiously as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to quench the acid catalyst.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product in high purity.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Using anhydrous methanol is critical to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which can hydrolyze the ester back to the carboxylic acid.

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, further shifting the equilibrium.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the esterification to proceed at a reasonable pace.

-

Neutralization with Sodium Bicarbonate: This step is essential to remove the acidic catalyst, which could otherwise interfere with subsequent reactions or purification steps.

Synthesis and Purification Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The pyridazine core is considered a "privileged scaffold" due to its frequent appearance in compounds with significant pharmacological properties.[7]

As a Precursor for Kinase Inhibitors

The pyridazine moiety is a key structural feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammation.

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: The Trk family of receptors is a validated target in oncology.[8] Imidazopyridazines, which can be synthesized from pyridazine precursors, have been investigated as selective pan-TRK inhibitors.[9] this compound can serve as a starting material for the elaboration of the pyridazine core to construct these complex heterocyclic systems.

-

Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of pro-inflammatory cytokine signaling.[10] N-(methyl-d3) pyridazine-3-carboxamide derivatives have been designed and synthesized as potent and selective TYK2 inhibitors for the treatment of autoimmune diseases.[10] this compound is an ideal precursor for the synthesis of these carboxamides.

In the Development of Glutaminase (GLS1) Inhibitors

Glutaminase 1 (GLS1) is an enzyme that is overexpressed in many cancer types and plays a critical role in tumor metabolism.[11] Allosteric inhibitors of GLS1 have shown promise as potential cancer therapeutics. While some potent inhibitors feature a pyridazine ring, it has been noted that this moiety may contribute to time-dependent inhibition.[12] The availability of this compound allows for the systematic exploration of structure-activity relationships (SAR) around the pyridazine core to optimize the inhibitory profile and pharmacokinetic properties of these compounds.

Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor that is primarily expressed in the immune system and is a target for the development of anti-inflammatory and analgesic drugs. Pyridazine-3-carboxamides have been developed as selective CB2 agonists.[13] this compound can be readily converted to the corresponding carboxamides, providing a straightforward entry into this class of compounds.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis, coupled with the versatility of the pyridazine scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed and validated protocol for its synthesis, and a survey of its applications in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of key building blocks like this compound in enabling innovation in medicinal chemistry cannot be overstated.

References

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (URL: [Link])

-

Methyl 4,6-dichloropyridazine-3-carboxylate: Properties and Synthesis Applications. (URL: [Link])

-

This compound - Stenutz. (URL: [Link])

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

-

13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. (URL: [Link])

-

Imidazopyridazines as selective pan-TRK inhibitors: synthesis of active... - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (URL: [Link])

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. (URL: [Link])

-

3-Methylpyridazine - the NIST WebBook. (URL: [Link])

-

3-Methylpyridazine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (URL: [Link])

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (URL: [Link])

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC - NIH. (URL: [Link])

-

Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed. (URL: [Link])

-

Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (URL: [Link])

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (URL: [Link])

-

Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold. (URL: [Link])

-

Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC - NIH. (URL: [Link])

-

Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies - PubMed. (URL: [Link])

-

Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. (URL: [Link])

-

Glutaminase GLS1 Inhibitors as Potential Cancer Treatment. (URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Methyl Pyridazine-3-carboxylate for Drug Discovery Professionals

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the pyridazine nucleus stands out for its unique electronic properties and its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable derivative: methyl pyridazine-3-carboxylate. While seemingly a simple molecule, its strategic placement of a reactive ester group on the electron-deficient pyridazine ring makes it a highly versatile and sought-after building block in modern drug discovery.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why certain synthetic routes are chosen, how to definitively characterize the molecule, and how its inherent reactivity can be leveraged to create novel therapeutics. We will explore its synthesis, delve into its chemical personality, and showcase its application in the development of targeted therapies, providing field-proven insights to accelerate your research endeavors.

Synthesis and Characterization: From Precursor to Purified Product

The reliable synthesis and unambiguous characterization of this compound are the foundational steps for its successful application in any medicinal chemistry program.

Synthetic Strategy: A Two-Step Approach

The most common and reliable method for the synthesis of this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Part 1: Synthesis of Pyridazine-3-carboxylic Acid

Pyridazine-3-carboxylic acid is a crucial precursor, and its synthesis can be achieved through various methods. One established route involves the reaction of a hydrazo derivative, which can be cyclized to a pyridazinone, followed by reaction with malononitrile to yield the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of Pyridazine-3-carboxylic Acid [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the pyridazinone intermediate (1 equivalent) and malononitrile (1.2 equivalents) in an appropriate solvent such as ethanol.

-

Reaction Conditions: Add a catalytic amount of a base, for example, triethylamine. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude pyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Esterification to this compound

The final step is the esterification of pyridazine-3-carboxylic acid. A standard and effective method is the Fischer-Speier esterification, using methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend pyridazine-3-carboxylic acid (1 equivalent) in an excess of dry methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel to afford the final product.

Characterization and Spectroscopic Data

Unambiguous characterization is paramount. The following table summarizes the expected spectroscopic data for this compound, based on data from related pyridazine derivatives.[2][3]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the three pyridazine ring protons and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridazine ring and the carboxylate group. |

| ¹³C NMR | Resonances for the four unique carbons of the pyridazine ring, the carbonyl carbon of the ester, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), as well as C-H and C=N stretching and bending vibrations of the aromatic ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of both the ester functional group and the pyridazine ring itself.

Reactions at the Ester Group

The methyl ester is a versatile handle for a variety of chemical transformations:

-

Amidation: The ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for introducing diversity and modulating physicochemical properties.[4][5][6]

-

Hydrolysis: Saponification of the ester with a base, such as lithium hydroxide or sodium hydroxide, regenerates the carboxylic acid, which can then be used in other coupling reactions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, pyridazin-3-ylmethanol, using reducing agents like lithium aluminum hydride.

Reactions involving the Pyridazine Ring

The electron-deficient nature of the pyridazine ring influences its reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted pyridazine ring is not highly reactive towards nucleophiles, the presence of leaving groups (such as halogens) on the ring, as seen in derivatives like methyl 4,6-dichloropyridazine-3-carboxylate, allows for facile SNAr reactions.[7] This enables the introduction of a wide range of substituents.

-

N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides, which can alter the electronic properties of the ring and provide new avenues for functionalization.

Below is a diagram illustrating the key reactive sites and potential transformations of this compound.

Caption: Key reactive pathways of this compound.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The pyridazine-3-carboxamide scaffold, readily accessible from this compound, has emerged as a privileged structure in the design of potent and selective inhibitors for various biological targets.

Case Study 1: TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases.[5][6] The pyridazine-3-carboxamide core has been successfully employed to develop selective TYK2 inhibitors.

In a notable example, a series of N-(methyl-d3)pyridazine-3-carboxamide derivatives were designed and synthesized as TYK2 inhibitors.[5][8][9][10] These compounds bind to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of downstream STAT3 phosphorylation. One of the lead compounds demonstrated excellent inhibitory potency and was orally effective in preclinical models of colitis.[5][6]

The following diagram illustrates the simplified signaling pathway and the point of intervention for these TYK2 inhibitors.

Caption: Inhibition of the TYK2-STAT3 signaling pathway.

Case Study 2: CB2 Receptor Agonists for Pain and Inflammation

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a promising target for the treatment of pain and inflammation without the psychoactive side effects associated with CB1 receptor activation. Pyridazine-3-carboxamides have been identified as a novel class of potent and selective CB2 receptor agonists.[4]

Researchers have designed and synthesized a series of pyridazine-3-carboxamides that exhibit high agonist activity at the CB2 receptor.[4] One of the lead compounds showed an EC50 value in the low nanomolar range and a high selectivity index over the CB1 receptor.[4] These findings highlight the potential of the this compound scaffold in developing novel therapeutics for inflammatory and neuropathic pain.

The following table summarizes the biological activity of a representative pyridazine-3-carboxamide CB2 agonist.

| Compound | CB2 Agonist Activity (EC₅₀) | Selectivity Index (CB1/CB2) |

| Compound 26[4] | 3.665 ± 0.553 nM | > 2729 |

Conclusion and Future Perspectives

This compound is more than just a simple chemical building block; it is a versatile platform for the discovery of novel therapeutics. Its straightforward synthesis, well-defined reactivity, and the proven success of its derivatives in targeting key biological pathways make it an invaluable asset for any medicinal chemistry program. The case studies on TYK2 inhibitors and CB2 agonists presented here are just a glimpse of its potential. As our understanding of disease biology deepens, the strategic application of this scaffold will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases. The continued exploration of the chemical space around the pyridazine-3-carboxylate core promises to be a fruitful endeavor for the drug discovery community.

References

-

Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. (2017). European Journal of Medicinal Chemistry, 137, 598-611. [Link]

-

Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 86, 129235. [Link]

-

Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). ACS Medicinal Chemistry Letters, 13(11), 1730-1738. [Link]

-

Novel TYK2 Inhibitors with an N -(Methyl- d 3 )pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). ResearchGate. [Link]

-

Methyl pyrido[2,3-b]pyrazine-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). ACS Publications. [Link]

-

Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). PubMed. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

-

New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. (n.d.). MDPI. [Link]

-

New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. (2017). PubMed. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

-

Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009). PubMed. [Link]

-

Synthesis, structure and reactivity of novel pyridazine-coordinated diiron bridging carbene complexes. (n.d.). Royal Society of Chemistry. [Link]

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2022). National Center for Biotechnology Information. [Link]

-

(IUCr) Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. (n.d.). International Union of Crystallography. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). ResearchGate. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).

- Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (n.d.).

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2022). MDPI. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Kaunas University of Technology. [Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). MDPI. [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. [Link]

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (n.d.). ACS Publications. [Link]

Sources

- 1. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Methyl Pyridazine-3-carboxylate and its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic scaffolds, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists.[1][2][3] Its unique electronic properties and conformational flexibility make it a versatile building block for the design of a wide array of therapeutic agents.[4][5] This guide focuses on a key derivative, methyl pyridazine-3-carboxylate, and explores the burgeoning potential of its related structures in various therapeutic areas. While often utilized as a synthetic intermediate, the inherent structural motifs of the pyridazine-3-carboxylate core contribute to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and potential mechanisms of action associated with this promising class of compounds.

The Chemical Biology of Pyridazine-3-Carboxylate Derivatives

The pyridazine ring system is a bioisostere of pyridine, and its derivatives have been explored for a multitude of pharmacological applications.[5] The introduction of a carboxylate group at the 3-position, particularly as a methyl ester, provides a crucial handle for further chemical modification, allowing for the generation of diverse compound libraries for biological screening.[7][8] The core structure of this compound serves as a foundational element in the synthesis of more complex molecules with enhanced biological profiles.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, methyl 6-chloropyridazine-3-carboxylate, a key intermediate for numerous biologically active compounds, can be synthesized from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[9] Another synthetic strategy for a related compound, 6-methoxy pyridazine-3-carboxylic acid, starts from 3-chloro-6-methyl pyridazine, which undergoes oxidation to form 6-chloro pyridazine-3-carboxylic acid, followed by methoxylation.[10]

Below is a generalized workflow for the synthesis of a substituted pyridazine-3-carboxylate derivative.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Potential Biological Activities and Therapeutic Applications

The pyridazine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[2][3] While this compound itself is primarily a synthetic intermediate, the broader class of pyridazine-3-carboxylate derivatives has shown significant promise in several key therapeutic areas.

Anticancer Activity

The pyridazine and pyridazinone cores are prominent in a number of anticancer agents.[4][11] Derivatives of the pyridazine-3-carboxylate scaffold have been investigated for their potential to inhibit various cancer-related targets.

-

Targeting Kinases and Cell Cycle Regulators: Several pyridazine-containing compounds have been developed as inhibitors of crucial kinases involved in cancer cell proliferation and survival. For example, some pyrazolopyridazine analogues have been designed to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11]

-

Inhibition of Signaling Pathways: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is implicated in cancer cell survival and apoptosis.[12]

Table 1: Examples of Anticancer Activity of Pyridazine Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reported Activity (IC50) | Reference |

| Pyridazin-3(2H)-one derivatives | PARP inhibitors | Ovarian, Breast, Gastric, Prostate, Melanoma | 0.0002 µM - 0.04 µM | [4] |

| 3,6-disubstituted pyridazine derivatives | JNK1 Pathway Inhibition | NCI-60 cell lines | Growth inhibition up to 91.82% | [12] |

| Pyrrolo[3,4-d]pyridazinone derivatives | CDK1/cyclin B kinase inhibition | Various | Not specified | [11] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and pyridazine derivatives have emerged as promising anti-inflammatory agents, often with a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]

-

COX-2 Inhibition: Many pyridazinone derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[13][14] For instance, certain novel pyridazine and pyridazinone derivatives have demonstrated anti-inflammatory activity superior to indomethacin in in vivo models.[13]

-

Dual COX-1/COX-2 Inhibition: Some pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of both COX-1 and COX-2, offering a different therapeutic profile.[15][16]

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of pyridazine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[17][18][19]

-

Antibacterial Activity: Novel pyridazinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17]

-

Antifungal Activity: Certain pyridazinone derivatives have also exhibited antifungal properties, for example, against Candida albicans.[20]

Methodologies for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays is essential. The following section outlines standard experimental protocols for evaluating the key biological activities discussed.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

In Vivo Anti-inflammatory Activity Assessment

Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation.

-

Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyridazine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridazine-3-carboxylate core to elucidate the structural requirements for optimal activity against specific biological targets.

-

Mechanism of Action Studies: In-depth investigations to unravel the precise molecular mechanisms by which these compounds exert their biological effects.

-